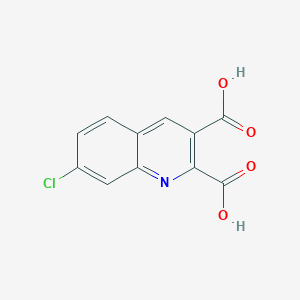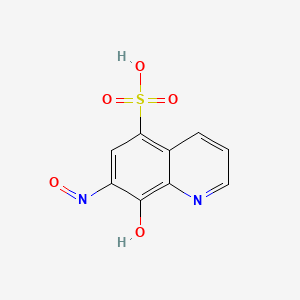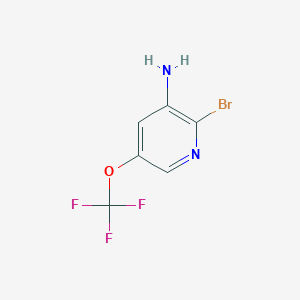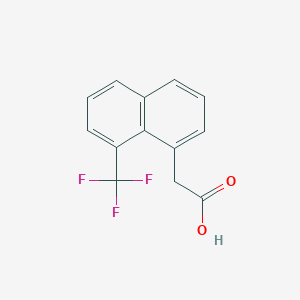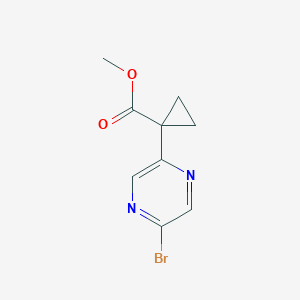
5,7-Difluoro-2-phenylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-2-phenylquinolin-4-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 5,7-Difluoro-2-phenylquinolin-4-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common synthetic route includes the reductive cyclization of 4,5-difluoro-2-nitrobenzoic acid in basic media in the presence of sodium borohydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5,7-Difluoro-2-phenylquinolin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
5,7-Difluoro-2-phenylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-phenylquinolin-4-amine involves its interaction with specific molecular targets. For instance, fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex, which results in bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other treatments.
Comparison with Similar Compounds
5,7-Difluoro-2-phenylquinolin-4-amine can be compared with other fluorinated quinolines such as:
Norfloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Properties
CAS No. |
1189107-01-4 |
|---|---|
Molecular Formula |
C15H10F2N2 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5,7-difluoro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H10F2N2/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8H,(H2,18,19) |
InChI Key |
ABPVVUGBADGLIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)N)C(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)


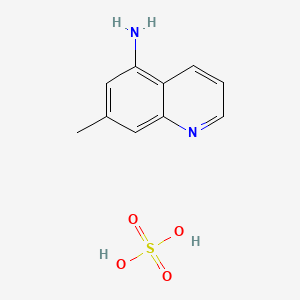
![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)
